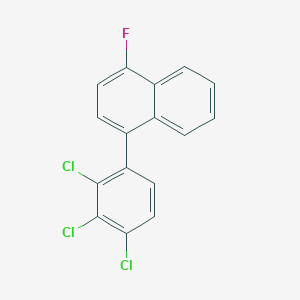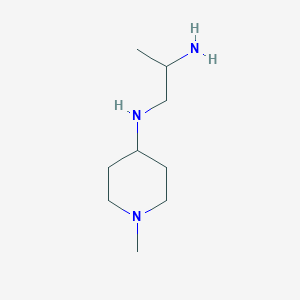
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is characterized by its piperidine ring, which is substituted with tert-butyl, methyl, and hydroxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9-8-14(11(16)19-12(2,3)4)7-6-13(9,17)10(15)18-5/h9,17H,6-8H2,1-5H3 |
Clave InChI |
GHDYGFSKQGMGKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1(C(=O)OC)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)

![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)


![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)


![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)

![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
